Methyl 4-[[[2-(4-chloroanilino)-2-oxoacetyl]amino]methyl]benzoate
Overview
Description
Methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate is an organic compound with the molecular formula C16H14ClNO4. This compound is characterized by the presence of a benzoate ester group, a chlorophenyl group, and an aminoacetyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate typically involves the reaction of 4-chlorophenylamine with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and esterification. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions using sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, reduced amines, and oxidized derivatives.
Scientific Research Applications
Methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the chlorophenyl and aminoacetyl groups.
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate: Contains a sulfonyl group instead of an oxo group.
Uniqueness
Methyl 4-({[(4-chlorophenyl)aminoacetyl]amino}methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[[2-(4-chloroanilino)-2-oxoacetyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-24-17(23)12-4-2-11(3-5-12)10-19-15(21)16(22)20-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQBQBZIFGIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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